Erteberel

Estrogen receptor pharmacology Nuclear receptor selectivity ERβ agonist comparison

Erteberel is the sole ERβ agonist with Phase 2 clinical data (414 patients, 24-week dosing), providing human safety benchmarks no other tool compound offers. Its (3aS,4R,9bR) benzopyran scaffold achieves sub-nanomolar ERβ binding (Ki=0.19 nM, 32-fold selectivity) and a unique binding orientation documented by X-ray cocrystal structures (PDB 2I0G/2I0J). Oral dosing preserves gonadal axis function while reducing prostate weight in BPH models. Validated anti-tumor activity in orthotopic GBM models. For translational prostate/GBM research requiring clinical-grade characterization, Erteberel is unparalleled.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 533884-09-2
Cat. No. B1671057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErteberel
CAS533884-09-2
SynonymsLY500307;  LY-500307;  LY 500307;  Erteberel
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O
InChIInChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1
InChIKeyXIESSJVMWNJCGZ-VKJFTORMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erteberel (LY500307, CAS 533884-09-2) Procurement Guide: Potent and Selective ERβ Agonist for Preclinical and Translational Research


Erteberel (LY500307, SERBA-1) is a synthetic, nonsteroidal, potent and selective estrogen receptor beta (ERβ) agonist [1]. It belongs to the benzopyran class of organic compounds and is characterized by three defined stereocenters with absolute stereochemistry (3aS,4R,9bR) [2]. Erteberel demonstrates sub-nanomolar binding affinity for ERβ (Ki = 0.19 nM) and exhibits 14-fold binding selectivity over ERα (Ki = 2.68 nM) in competitive binding assays using recombinant full-length human receptors . In functional transcription assays, Erteberel displays an EC50 of 0.66 nM at ERβ with 32-fold functional selectivity over ERα (EC50 = 19.4 nM) [3]. The compound reached Phase 2 clinical development under Eli Lilly and has been investigated for multiple indications, establishing a substantial translational dataset valuable for research applications [4].

Erteberel vs. Generic ERβ Agonist Substitution: Why Structural and Pharmacological Distinctions Preclude Simple Interchange


Estrogen receptor beta agonists are not functionally interchangeable. While multiple ERβ agonists exist in the research marketplace (including WAY-200070, ERB-041, and diarylpropionitrile), they exhibit substantial differences in binding affinity, functional selectivity ratios, intrinsic efficacy, and tissue-specific pharmacodynamics [1]. Even within the same chemical series, minor structural modifications produce divergent selectivity profiles and biological outcomes [2]. Erteberel's benzopyran scaffold and specific stereochemical configuration (3aS,4R,9bR) confer a unique binding orientation within the ERβ ligand-binding pocket that differs fundamentally from oxazole-based agonists such as WAY-200070 [3]. Cocrystal structures reveal that Erteberel undergoes an approximately 180° rotation on its bisphenol axis when bound to ERα versus ERβ, with differential histidine interactions that explain its observed selectivity pattern [3]. These structural and pharmacological distinctions translate into divergent in vivo efficacy profiles, tissue-specific responses, and clinical outcomes. Consequently, substituting Erteberel with another ERβ agonist without accounting for these quantifiable differences introduces significant experimental variability and risks invalidating reproducibility.

Erteberel Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Leading ERβ Agonist Alternatives


Binding Affinity and Functional Selectivity Profile: Erteberel vs. WAY-200070

Erteberel demonstrates 14-fold binding selectivity for ERβ (Ki = 0.19 nM) over ERα (Ki = 2.68 nM) and 32-fold functional selectivity (EC50 ERβ = 0.66 nM vs. ERα = 19.4 nM) in transcription assays using cotransfected human prostate cancer PC3/ER-ERE cells [1]. In contrast, WAY-200070 exhibits an EC50 of 2 nM for ERβ and 155 nM for ERα, corresponding to approximately 68-fold functional selectivity . While WAY-200070 shows a higher numerical selectivity ratio, Erteberel achieves substantially greater absolute potency at ERβ (0.66 nM vs. 2 nM, approximately 3-fold more potent) and retains higher absolute potency at ERα (19.4 nM vs. 155 nM). The divergent absolute potency profiles, particularly the 3-fold difference in ERβ EC50 values, may produce meaningfully different dose-response characteristics and functional activation thresholds in ERβ-expressing tissues.

Estrogen receptor pharmacology Nuclear receptor selectivity ERβ agonist comparison

In Vivo Prostate-Selective Pharmacodynamics: Erteberel vs. Nonselective ER Agonist Diethylstilbestrol (DES)

In CD-1 mice, oral administration of Erteberel at 0.01-0.05 mg/kg for 7 days produced dose-dependent reduction in prostate wet weight with no effect on testes weight, seminal vesicle weight, or circulating testosterone and dihydrotestosterone (DHT) levels at doses up to 0.1 mg/kg (10× minimum efficacy dose) [1]. In direct contrast, the nonselective ER agonist diethylstilbestrol (DES) produced significant regression of prostate, testes, and seminal vesicles accompanied by marked reductions in testosterone and DHT . No comparable prostate-selective in vivo pharmacodynamic data exist for WAY-200070 in the peer-reviewed literature; available preclinical reports for WAY-200070 focus primarily on CNS behavioral endpoints and insulin secretion rather than prostate tissue effects [2].

Benign prostatic hyperplasia Tissue-selective pharmacology Androgen-independent prostate effects

Clinical Development Stage and Human Safety Data: Erteberel vs. WAY-200070

Erteberel has advanced to Phase 2 clinical development across multiple indications, including a randomized, double-blind, placebo-controlled 24-week study in 414 patients with benign prostatic hyperplasia (NCT01097707) and ongoing Phase 2 trials for negative symptoms and cognitive impairment associated with schizophrenia (NCT01874756) [1][2]. In the BPH study, Erteberel was administered at doses of 1, 3, 10, and 25 mg once daily for 24 weeks and was found to be well tolerated, with adverse event incidence comparable to placebo and no clinically meaningful laboratory abnormalities observed [3]. In contrast, WAY-200070 has not advanced beyond preclinical animal studies and lacks any published human tolerability or pharmacokinetic data [4]. No clinical trial registration exists for WAY-200070 in major registries (ClinicalTrials.gov, EU CTR).

Clinical translation Human tolerability Phase 2 clinical trial

Binding Affinity Comparison: Erteberel vs. ERB-041 (Prinaberel)

Erteberel exhibits substantially higher binding affinity for ERβ (Ki = 0.19 nM) compared to ERB-041 (prinaberel), another clinically investigated ERβ-selective agonist, which has a reported ERβ Ki of approximately 5.4 nM [1]. This represents a greater than 28-fold higher binding affinity for Erteberel at the ERβ receptor. The magnitude of this affinity difference is substantial enough to produce meaningfully different receptor occupancy profiles at equivalent concentrations. While no direct head-to-head study exists comparing these two compounds under identical assay conditions, the cross-study comparison using recombinant full-length human ERβ in competitive binding assays with ³H-estradiol provides a reasonable basis for differentiation.

ERβ agonist potency Binding affinity comparison Nuclear receptor pharmacology

Structural Basis for Selectivity: Erteberel Cocrystal Structures Reveal Unique Binding Orientation

X-ray cocrystal structures of Erteberel bound to ERα (PDB: 2I0G) and ERβ (PDB: 2I0J) reveal significant differences in binding orientation that mechanistically explain its observed 14-fold binding selectivity and 32-fold functional selectivity [1]. Erteberel undergoes an approximately 180° rotation on its bisphenol axis when comparing its binding pose in ERα versus ERβ . The A-ring phenol of Erteberel, while bound to histidine in both receptor subtypes, locates to different sides of the imidazole functionality for this interaction, creating differential hydrogen-bonding networks that favor ERβ binding and activation [2]. While WAY-200070 and other ERβ agonists also show selectivity, the published crystallographic characterization for Erteberel provides a well-documented structural rationale that can guide medicinal chemistry efforts and SAR studies.

X-ray crystallography Ligand-binding pocket Structure-activity relationship

Oral Bioavailability and In Vivo Efficacy: Erteberel Demonstrates Oral Activity at Low Doses

Erteberel demonstrates oral bioavailability sufficient to produce dose-dependent pharmacodynamic effects in vivo. In CD-1 mice, oral administration at doses as low as 0.01 mg/kg (10 μg/kg) produces measurable reduction in prostate weight, establishing a clear dose-response relationship across the 0.01-0.05 mg/kg range [1]. In orthotopic glioblastoma models, oral Erteberel at 5 mg/kg/day for 28 days significantly slowed tumor growth and increased tumor cell apoptosis [2]. While specific oral bioavailability percentage values are not publicly disclosed in primary literature, the compound's advancement to Phase 2 clinical trials with oral once-daily dosing (1-25 mg in humans) confirms clinically meaningful oral absorption [3]. WAY-200070 has demonstrated in vivo activity primarily via subcutaneous administration (30 mg/kg s.c.) in behavioral models, with limited published data on oral efficacy [4].

Oral bioavailability In vivo pharmacology Dose-response relationship

Erteberel Optimal Research Application Scenarios: Evidence-Based Use Cases for Procurement Decision-Making


Prostate Biology and Benign Prostatic Hyperplasia (BPH) Preclinical Modeling

Erteberel is uniquely suited for investigators studying ERβ-mediated prostate biology without confounding effects on the hypothalamic-pituitary-gonadal axis. The compound produces dose-dependent prostate weight reduction at 0.01-0.05 mg/kg (oral, 7 days) in CD-1 mice while preserving testes and seminal vesicle weights and maintaining normal circulating testosterone and DHT levels [1]. This tissue-selective pharmacodynamic profile distinguishes Erteberel from nonselective ER agonists such as DES, which cause pan-tissue estrogenic effects and suppress androgen production . The established oral dosing parameters and absence of gonadal suppression make Erteberel the preferred tool compound for BPH research and prostate-specific ERβ pathway interrogation [2].

Glioblastoma and Oncology Research Requiring ERβ Agonist Activity

Erteberel demonstrates validated anti-tumor activity in glioblastoma (GBM) models. In vitro, Erteberel (0.25-10 μM, 72 hours) significantly inhibits GBM cell proliferation while sparing normal astrocytes [1]. The compound promotes apoptosis in GBM cells and sensitizes tumor cells to FDA-approved chemotherapeutic agents including temozolomide, lomustine, and cisplatin . In vivo, oral Erteberel (5 mg/kg/day, 28 days) significantly slows tumor growth and increases tumor cell apoptosis in orthotopic GBM xenograft models [2]. For oncology researchers investigating ERβ as a therapeutic target in GBM or evaluating ERβ agonist chemosensitization strategies, Erteberel offers a well-characterized tool with defined in vitro and in vivo efficacy parameters [3].

Translational Research Requiring Human-Tolerability Benchmarks and Clinical Dosing References

For investigators planning IND-enabling studies or requiring human pharmacokinetic and tolerability benchmarks, Erteberel provides an irreplaceable dataset. The compound completed a 414-patient Phase 2 clinical trial with 24-week dosing at 1-25 mg once daily, establishing human safety margins and confirming that adverse event incidence was comparable to placebo with no clinically meaningful laboratory abnormalities [1]. This clinical dataset enables researchers to anchor preclinical dosing decisions to human exposure data and supports translational study design with defined safety parameters . No comparable human data exist for preclinical tool compounds such as WAY-200070 or DPN, making Erteberel the only ERβ agonist with substantial human tolerability documentation suitable for translational research applications [2].

Structure-Based Drug Design and Medicinal Chemistry SAR Studies

Erteberel's publicly available X-ray cocrystal structures with ERα (PDB 2I0G) and ERβ (PDB 2I0J) provide atomic-resolution insight into the structural determinants of ERβ selectivity [1]. The documented 180° rotational difference in binding orientation between the two receptor subtypes and the differential histidine interactions of the A-ring phenol offer a well-characterized structural framework for rational ligand design . Medicinal chemists developing novel ERβ-selective scaffolds or seeking to understand benzopyran-based ERβ pharmacophore requirements benefit from Erteberel's thoroughly documented binding mode, which is more extensively characterized crystallographically than most alternative ERβ agonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erteberel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.